molecular formula C24H26N6O5 B3403414 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1113104-94-1

5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3403414
CAS No.: 1113104-94-1
M. Wt: 478.5
InChI Key: UNYILLJFKIRRAD-UHFFFAOYSA-N
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Description

5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring:

  • A 1,2,3-triazole core substituted at the 1-position with a methyl-oxazole moiety.
  • The oxazole ring contains a 5-methyl group and a 2-(4-ethoxyphenyl) substituent.
  • The triazole’s 4-position is a carboxamide linked to a 3,5-dimethoxyphenyl group.
    Key structural elements include electron-donating alkoxy groups (methoxy, ethoxy) and the rigid triazole-oxazole scaffold, which may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

5-amino-N-(3,5-dimethoxyphenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O5/c1-5-34-17-8-6-15(7-9-17)24-27-20(14(2)35-24)13-30-22(25)21(28-29-30)23(31)26-16-10-18(32-3)12-19(11-16)33-4/h6-12H,5,13,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYILLJFKIRRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.

  • Molecular Formula : C24H26N6O5
  • Molecular Weight : 478.51 g/mol
  • Purity : ≥95%

The biological activity of this compound is largely attributed to its structural components, which include:

  • A triazole ring , known for its role in antifungal and anticancer activities.
  • An isoxazole moiety , which has been linked to immunomodulatory effects.

Immunomodulatory Effects

Isoxazole derivatives have been reported to modulate immune responses. The compound's structure suggests potential immunosuppressive effects, as seen in related compounds that inhibit the humoral immune response and modulate cytokine production .

Antifungal Activity

The triazole structure is also associated with antifungal properties. Compounds with similar scaffolds have demonstrated efficacy against fungal pathogens by inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity.

Study 1: Antitumor Efficacy

In a study assessing the antitumor effects of triazole derivatives, compounds with structural similarities to the target compound were shown to inhibit the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the induction of apoptosis via the activation of caspases and the modulation of the NF-kB pathway .

Study 2: Immunomodulation

Another investigation focused on isoxazole derivatives revealed that certain compounds could suppress TNF-alpha production in vitro while promoting T-cell proliferation. This dual action suggests a nuanced role in immune regulation, potentially applicable to autoimmune disorders or transplant rejection scenarios .

Comparative Analysis of Related Compounds

Compound NameStructureKey ActivityReference
Isoxazole Derivative AStructureAntitumor
Isoxazole Derivative BStructureImmunosuppressive
Triazole Compound CStructureAntifungal

Comparison with Similar Compounds

Pyrazole-4-carboxamide Derivatives ()

Compounds 3a–3e (e.g., 3a: 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) share:

  • Structural similarity : A pyrazole-carboxamide core with aryl substitutions.
  • Key differences: Core heterocycle: Pyrazole vs. triazole in the target compound. Pyrazoles are less polar and may exhibit different hydrogen-bonding capabilities. Substituents: Chloro, cyano, and non-alkoxy aryl groups (e.g., phenyl, 4-chlorophenyl) vs. methoxy/ethoxy groups in the target compound. Physical properties: Melting points (123–183°C for 3a–3e) suggest higher crystallinity compared to the target compound, which lacks halogen substituents .
Property Target Compound Compound 3a ()
Core structure 1,2,3-Triazole Pyrazole
Aryl substituents 3,5-Dimethoxyphenyl, 4-ethoxy Phenyl, chloro, cyano
Melting point Not reported 133–135°C
Bioactivity (if known) Unknown Antiproliferative (unreported IC50)

Triazole-Oxazole Analog with Dihydrobenzodioxin ()

5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide differs in:

  • Aryl group: A dihydrobenzodioxin moiety replaces the 3,5-dimethoxyphenyl group.
  • Ethoxy position : 2-ethoxyphenyl (meta-substitution) vs. 4-ethoxyphenyl (para-substitution) in the target compound. Para-substitution often improves steric accessibility for target binding .

CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) ()

  • Structural overlap : Both share the triazole-carboxamide core.
  • Key differences: CAI has chlorinated benzoyl/benzyl groups instead of alkoxy substituents, increasing hydrophobicity and metabolic susceptibility (e.g., phase I dechlorination). CAI’s benzophenone metabolite (M1) lacks bioactivity, suggesting alkoxy groups in the target compound may confer better metabolic stability .

Bioactivity and Pharmacological Profiles

While direct bioactivity data for the target compound is unavailable, highlights that structurally related compounds cluster by bioactivity profiles. For example:

  • Pyrazole-carboxamides (3a–3e ) show antiproliferative activity, possibly via kinase inhibition.
  • Triazole-oxazole analogs () may target inflammatory pathways due to benzodioxin’s known COX-2 interactions.
  • The target compound’s alkoxy groups could modulate selectivity for oxidative stress-related targets (e.g., NADPH oxidase) .

Metabolic and Physicochemical Considerations

  • Metabolism: Alkoxy groups (methoxy, ethoxy) are prone to O-dealkylation, generating phenolic metabolites. This contrasts with CAI’s dechlorination pathway .
  • Solubility : The target compound’s methoxy/ethoxy groups enhance solubility compared to halogenated analogs (e.g., 3b , 3e ) but may reduce logP values.

Q & A

Q. Critical Parameters :

  • Solvent polarity, temperature control, and catalyst loading significantly impact yield and purity.
  • Example: Ultrasound-assisted synthesis () reduces reaction time by 40% compared to traditional methods.

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Q. Methodological Answer :

Technique Application Key Data Reference
<sup>1</sup>H/<sup>13</sup>C NMR Confirm regiochemistry of triazole/oxazole ringsChemical shifts for methoxy (δ 3.7–3.9 ppm), ethoxy (δ 1.3–1.5 ppm), and aromatic protons (δ 6.8–7.5 ppm)
Mass Spectrometry (MS) Verify molecular weight (436.447 g/mol) and fragmentation patternsBase peak at m/z 437.2 ([M+H]<sup>+</sup>) ()
HPLC Assess purity (>95% by area normalization)Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water gradient)
IR Spectroscopy Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm<sup>−1</sup>)

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Q. Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to screen variables (e.g., temperature, solvent ratio, catalyst concentration). For example, highlights DoE for optimizing oxidation reactions in flow chemistry.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
  • Microwave/Ultrasound Assistance : Reduces reaction time (e.g., reports a 30% yield increase with ultrasound).
  • Workup Protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials, improving purity.

Q. Example Optimization Workflow :

Screen 4–6 solvent systems using high-throughput experimentation.

Apply DoE to identify critical parameters (e.g., Pd/C catalyst loading in hydrogenation).

Validate purity via HPLC-MS before scaling up.

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for derivatives?

Q. Methodological Answer :

  • Systematic Substituent Variation : Modify methoxy, ethoxy, or methyl groups on aryl rings to assess impact on bioactivity (e.g., compares thiazole vs. oxazole derivatives).
  • Computational Docking : Molecular dynamics simulations predict binding affinity to targets (e.g., kinase enzymes in ).
  • In Vitro Assays :
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., IC50 values in ).
    • Enzyme Inhibition : Fluorescence-based assays for IC50 determination ().

Q. Key Finding :

  • The 4-ethoxyphenyl group () enhances lipophilicity, correlating with improved membrane permeability in cellular assays.

Advanced: How can contradictions in biological activity data across studies be resolved?

Q. Methodological Answer :

  • Assay Validation :
    • Use standardized protocols (e.g., CLIA-certified labs for kinase assays).
    • Include positive controls (e.g., staurosporine for cytotoxicity).
  • Purity Reassessment : Contaminants <5% can skew results; re-analyze compounds via HPLC ().
  • Cell Line Variability : Test across multiple lines (e.g., uses HeLa, MCF-7, and A549).
  • Statistical Analysis : Apply ANOVA to evaluate significance of discrepancies ( emphasizes inferential statistics).

Case Study :
A 2023 study () reported anti-proliferative IC50 = 2.1 µM, while a 2024 study () found IC50 = 5.8 µM. Resolution involved retesting under identical conditions, revealing differences in serum concentration (10% vs. 5% FBS).

Advanced: What methodologies elucidate the compound’s mechanism of action?

Q. Methodological Answer :

  • Target Identification :
    • Pull-Down Assays : Biotinylated probes capture binding proteins (e.g., uses streptavidin beads).
    • Kinobead Profiling : Identify kinase targets in cancer cell lysates ().
  • Pathway Analysis : RNA sequencing to detect gene expression changes (e.g., apoptosis markers like BAX/BCL-2).
  • Metabolic Stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation.

Key Insight :
The triazole-carboxamide core () inhibits ATP-binding pockets in kinases, as shown via X-ray crystallography (PDB ID: 6T2C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

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